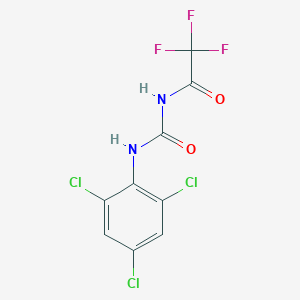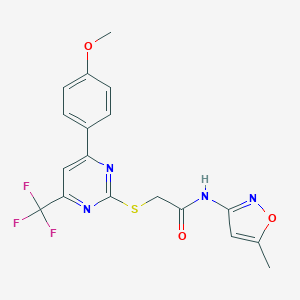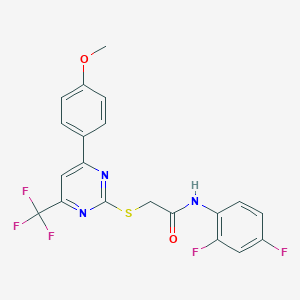
N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea (TU) is a synthetic compound that has gained attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 347.59 g/mol. TU is known to have a wide range of biological activities, which make it a promising candidate for various applications in the field of medicine and agriculture.
Wirkmechanismus
The mechanism of action of N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea is not fully understood. However, it is believed to act by inhibiting the biosynthesis of certain enzymes and proteins that are essential for the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and affect the activity of certain enzymes. This compound has also been found to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high level of activity against various microorganisms and cancer cells, making it a useful tool for studying their growth and survival. However, this compound has some limitations, including its toxicity and potential environmental impact. Therefore, it should be used with caution and proper safety measures should be taken.
Zukünftige Richtungen
There are several future directions for the research on N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea. One area of interest is the development of new derivatives of this compound that have improved activity and reduced toxicity. Another area of research is the study of the mechanism of action of this compound, which could lead to the discovery of new targets for drug development. Additionally, this compound has potential applications in the field of agriculture, as a herbicide and insecticide, which could be explored further.
Synthesemethoden
N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea can be synthesized by reacting 2,4,6-trichlorophenyl isocyanate with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction yields this compound as a product, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2,4,6-trichlorophenyl)-N'-(trifluoroacetyl)urea has been extensively studied for its biological activities. It has been found to possess significant antifungal, herbicidal, and insecticidal properties. This compound has also been reported to have antitumor activity against various cancer cell lines. Additionally, this compound has been found to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
Eigenschaften
Molekularformel |
C9H4Cl3F3N2O2 |
|---|---|
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[(2,4,6-trichlorophenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C9H4Cl3F3N2O2/c10-3-1-4(11)6(5(12)2-3)16-8(19)17-7(18)9(13,14)15/h1-2H,(H2,16,17,18,19) |
InChI-Schlüssel |
FYFVNJZRIZYQDP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)NC(=O)NC(=O)C(F)(F)F)Cl)Cl |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)NC(=O)NC(=O)C(F)(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Methoxyanilino)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284273.png)
![Ethyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B284274.png)
![Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate](/img/structure/B284275.png)
![N-(pyridin-3-ylmethyl)-2-((4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)thio)acetamide](/img/structure/B284276.png)


![N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284283.png)
![N-(4-cyanophenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284285.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284286.png)
![N-(3,4-dimethoxybenzyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284289.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B284291.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B284292.png)
![2-[4-(4-Fluoro-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-thiophen-2-ylmethyl-acetamide](/img/structure/B284294.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284295.png)
